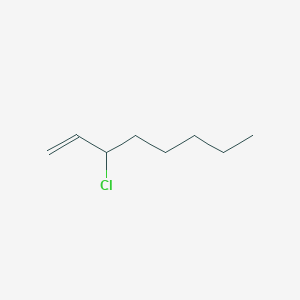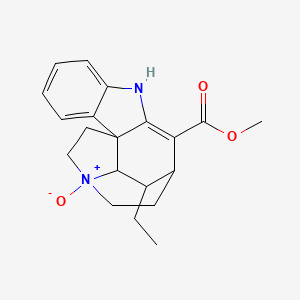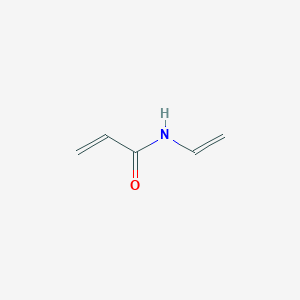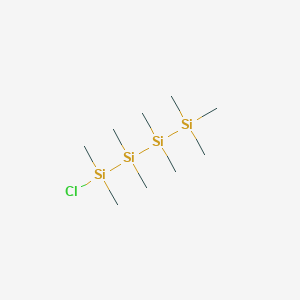
1-Chloro-1,1,2,2,3,3,4,4,4-nonamethyltetrasilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1,1,2,2,3,3,4,4,4-nonamethyltetrasilane is an organosilicon compound characterized by the presence of a chlorine atom and multiple methyl groups attached to a tetrasilane backbone
Métodos De Preparación
The synthesis of 1-Chloro-1,1,2,2,3,3,4,4,4-nonamethyltetrasilane typically involves the chlorination of nonamethyltetrasilane. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position. Industrial production methods may involve the use of specialized reactors and catalysts to optimize yield and purity.
Análisis De Reacciones Químicas
1-Chloro-1,1,2,2,3,3,4,4,4-nonamethyltetrasilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form silanols or reduction to form silanes.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and hydrochloric acid.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Chloro-1,1,2,2,3,3,4,4,4-nonamethyltetrasilane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in biomaterials and drug delivery systems.
Medicine: Explored for its potential in developing new therapeutic agents.
Industry: Utilized in the production of silicone-based materials and coatings.
Mecanismo De Acción
The mechanism of action of 1-Chloro-1,1,2,2,3,3,4,4,4-nonamethyltetrasilane involves its interaction with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, while the silicon backbone can engage in various bonding interactions. These interactions can influence the compound’s reactivity and stability.
Comparación Con Compuestos Similares
1-Chloro-1,1,2,2,3,3,4,4,4-nonamethyltetrasilane can be compared with other similar compounds, such as:
1-Chloro-1,2,2,3,3,4-hexafluorocyclobutane: Differing in the presence of fluorine atoms and a cyclobutane ring.
2-Propanone, 1-chloro-: Featuring a different backbone structure and functional groups.
Propiedades
Número CAS |
51531-19-2 |
|---|---|
Fórmula molecular |
C9H27ClSi4 |
Peso molecular |
283.10 g/mol |
Nombre IUPAC |
chloro-[[dimethyl(trimethylsilyl)silyl]-dimethylsilyl]-dimethylsilane |
InChI |
InChI=1S/C9H27ClSi4/c1-11(2,3)13(6,7)14(8,9)12(4,5)10/h1-9H3 |
Clave InChI |
YBTSNEYHVYJGCP-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


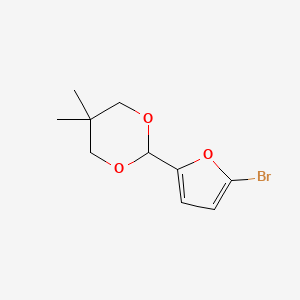
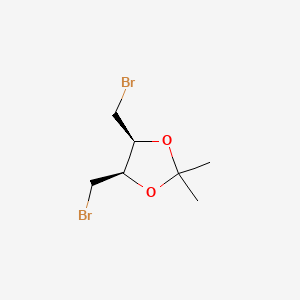
![2-Benzoyl-8,8-dichloro-1,2-diazabicyclo[5.2.0]nona-3,5-dien-9-one](/img/structure/B14667481.png)

![diethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane;3-[(2S)-piperidin-2-yl]pyridine;sulfuric acid](/img/structure/B14667489.png)
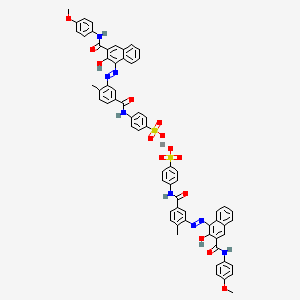
![Hexahydropyrido[2,1-c][1,4]oxazin-4(3H)-one](/img/structure/B14667496.png)
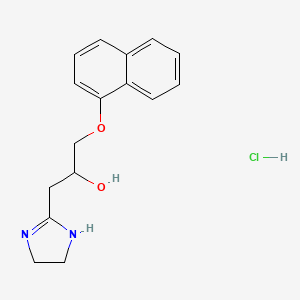
![10-[3-(Dimethylamino)propyl]-10H-phenothiazine-2,3-diol](/img/structure/B14667507.png)
